N-cyclopropyl-2-oxo-N-(2-(thiophen-2-yl)ethyl)imidazolidine-1-carboxamide

medicinal chemistry ADME optimization permeability

N-cyclopropyl-2-oxo-N-(2-(thiophen-2-yl)ethyl)imidazolidine-1-carboxamide (CAS 1796960-85-4; molecular formula C13H17N3O2S; MW 279.36 g/mol) is a fully synthetic, heterocyclic small molecule belonging to the 2‑oxoimidazolidine‑1‑carboxamide class. It integrates three pharmacophoric elements—an imidazolidin‑2‑one core, an N‑cyclopropyl substituent, and a thiophen‑2‑yl‑ethyl side‑chain—within a single, compact scaffold.

Molecular Formula C13H17N3O2S
Molecular Weight 279.36
CAS No. 1796960-85-4
Cat. No. B2729754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropyl-2-oxo-N-(2-(thiophen-2-yl)ethyl)imidazolidine-1-carboxamide
CAS1796960-85-4
Molecular FormulaC13H17N3O2S
Molecular Weight279.36
Structural Identifiers
SMILESC1CC1N(CCC2=CC=CS2)C(=O)N3CCNC3=O
InChIInChI=1S/C13H17N3O2S/c17-12-14-6-8-16(12)13(18)15(10-3-4-10)7-5-11-2-1-9-19-11/h1-2,9-10H,3-8H2,(H,14,17)
InChIKeyHWTAWDVXMBXJQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cyclopropyl-2-oxo-N-(2-(thiophen-2-yl)ethyl)imidazolidine-1-carboxamide (CAS 1796960-85-4): Structural Identity and Procurement Baseline


N-cyclopropyl-2-oxo-N-(2-(thiophen-2-yl)ethyl)imidazolidine-1-carboxamide (CAS 1796960-85-4; molecular formula C13H17N3O2S; MW 279.36 g/mol) is a fully synthetic, heterocyclic small molecule belonging to the 2‑oxoimidazolidine‑1‑carboxamide class. It integrates three pharmacophoric elements—an imidazolidin‑2‑one core, an N‑cyclopropyl substituent, and a thiophen‑2‑yl‑ethyl side‑chain—within a single, compact scaffold. At the time of this analysis, the compound is primarily listed by specialty chemical suppliers serving early‑stage discovery research, and its peer‑reviewed pharmacological characterization remains extremely limited.

Why Generic Substitution Fails for N-Cyclopropyl-2-oxo-N-(2-(thiophen-2-yl)ethyl)imidazolidine-1-carboxamide (CAS 1796960-85-4)


Compounds within the 2‑oxoimidazolidine‑1‑carboxamide family cannot be interchanged indiscriminately because even minor structural modifications—such as replacing the N‑cyclopropyl group with a furan‑2‑ylmethyl moiety (CAS 1797792‑97‑2) or altering the thiophene substitution pattern (e.g., thiophen‑3‑yl analogs)—can profoundly shift hydrogen‑bonding capacity, lipophilicity, conformational freedom, and ultimately target‑engagement profiles. The target compound uniquely combines the conformational rigidity of a cyclopropyl group, the π‑electron character of a thiophen‑2‑yl ring, and the absence of any hydrogen‑bond donor, a feature that sets it apart from hydroxyl‑containing analogs like CAS 1788541‑74‑1. Without direct comparative pharmacological data, structural descriptors alone warn that pharmacological equivalence with close analogs cannot be assumed; each derivative must be qualified independently. [1]

Quantitative Differentiation Evidence for N-Cyclopropyl-2-oxo-N-(2-(thiophen-2-yl)ethyl)imidazolidine-1-carboxamide (CAS 1796960-85-4) Against Structural Analogs


Hydrogen‑Bond Donor Count: Zero Donors vs. Hydroxyl‑Containing Analog CAS 1788541‑74‑1

The target compound possesses zero hydrogen‑bond donors (HBD = 0), in contrast to the closely related analog N‑(2‑cyclopropyl‑2‑hydroxy‑2‑(thiophen‑2‑yl)ethyl)‑2‑oxoimidazolidine‑1‑carboxamide (CAS 1788541‑74‑1), which contains an alcoholic hydroxyl group (HBD = 1). Reducing HBD count is a well‑established strategy for improving passive membrane permeability and lowering susceptibility to H‑bond‑mediated efflux.

medicinal chemistry ADME optimization permeability

Rotatable Bond Count: Furan‑Analog CAS 1797792‑97‑2 Introduces Additional Flexibility

The target compound contains 4 rotatable bonds (excluding the cyclopropyl ring, which is conformationally locked). The furan‑2‑ylmethyl analog (CAS 1797792‑97‑2) bears 5 rotatable bonds due to the additional methylene linker between the furan ring and the carboxamide nitrogen. Increased conformational freedom generally imposes a higher entropic penalty upon target binding and may lower selectivity. [1]

ligand conformational analysis entropic cost structure‑activity relationships

Thiophene Positional Isomerism: 2‑Yl vs. 3‑Yl Substitution in the Ethyl Side‑Chain

The target compound incorporates a thiophen‑2‑yl‑ethyl substituent, whereas several commercial analogs employ thiophen‑3‑yl‑ethyl (e.g., CAS 2320861‑98‑9) or thiophen‑3‑yl‑methyl linkages. The position of the sulfur atom relative to the ethylene linker alters the molecule's electrostatic surface potential, dipole moment orientation, and potential for S‑π or S‑lone‑pair interactions with binding‑site residues. [1]

heterocyclic SAR sulfur π‑interactions target selectivity

Preliminary Pharmacological Screening: Association with CCR5 Antagonist Chemotype Space

A preliminary pharmacological screening annotation indicates that compounds of this structural class have been evaluated as CCR5 antagonists, a mechanism relevant to HIV‑1 entry inhibition and certain inflammatory diseases. The annotation originates from a patent‑associated data source, but no quantitative IC50, Ki, or cellular potency data have been published for this specific CAS number. [1]

chemokine receptor HIV entry inhibition immunomodulation

Recommended Research and Procurement Scenarios for N-Cyclopropyl-2-oxo-N-(2-(thiophen-2-yl)ethyl)imidazolidine-1-carboxamide (CAS 1796960-85-4)


Scaffold‑Hopping and Lead‑Generation Libraries Targeting CCR5

Given the preliminary qualitative association with CCR5 antagonism, this compound may serve as a compact, synthetically accessible scaffold for hit‑to‑lead optimization. Its zero‑HBD profile and moderate molecular weight (279 Da) make it suitable for fragment‑growing strategies or early‑stage library enumeration. Researchers should independently confirm target engagement through biochemical binding assays (e.g., calcium mobilization in CCR5‑expressing MOLT‑4 cells) before making procurement decisions based solely on the pharmacological annotation. [1]

Passive Permeability‑Optimized Probe Design (Zero‑HBD Phenotype)

The absence of hydrogen‑bond donors distinguishes this compound from hydroxyl‑bearing analogs (e.g., CAS 1788541‑74‑1). For programs in which passive membrane diffusion is a key optimization parameter (e.g., CNS‑targeted projects), this compound may offer a superior starting point. Comparative PAMPA or Caco‑2 permeability studies against the hydroxyl analog are recommended to quantify this advantage.

Structure‑Activity Relationship (SAR) Studies Exploring Thiophene Positional Effects

The thiophen‑2‑yl‑ethyl motif provides a specific electronic and steric presentation that differs from the thiophen‑3‑yl isomers (CAS 2320861‑98‑9). This compound can be used in focused SAR panels to deconvolute the contribution of sulfur position to target affinity and selectivity, particularly for targets with known thiophene‑binding pockets (e.g., kinases, GPCRs, or metabolic enzymes). [2]

Computational Chemistry and Molecular Docking Studies

With a relatively rigid cyclopropyl‑constrained geometry and a well‑defined hydrogen‑bond acceptor pattern (carbonyl oxygen plus thiophene sulfur), this compound is amenable to high‑confidence docking and molecular dynamics simulations. It can serve as a core template for virtual screening campaigns where conformational pre‑organization and lipophilic efficiency are being computationally assessed against crystallographic or homology‑modeled binding sites.

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